molecular formula C26H31P B8439459 2-Phenyl-2'-(di-tert-butylphosphino)biphenyl

2-Phenyl-2'-(di-tert-butylphosphino)biphenyl

Cat. No. B8439459
M. Wt: 374.5 g/mol
InChI Key: OTACSHJZWXSRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2'-(di-tert-butylphosphino)biphenyl is a useful research compound. Its molecular formula is C26H31P and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-2'-(di-tert-butylphosphino)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2'-(di-tert-butylphosphino)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C26H31P

Molecular Weight

374.5 g/mol

IUPAC Name

ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane

InChI

InChI=1S/C26H31P/c1-25(2,3)27(26(4,5)6)24-19-13-12-18-23(24)22-17-11-10-16-21(22)20-14-8-7-9-15-20/h7-19H,1-6H3

InChI Key

OTACSHJZWXSRDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven-dried Schlenk tube was cooled to room temperature under an argon purge, and was charged with magnesium turnings (54 mg, 2.2 mmol), THF (2 mL), and 1,2-dibromoethane (9 μL). The mixture was stirred at room temperature for 15 min, then a solution of 2 (618 mg, 2.0 mmol) in 1 mL THF was added dropwise. The mixture was stirred at rt for 1 h, then the septum was removed from the flask, and copper (I) chloride (283 mg, 2.1 mmol) was added. The tube was capped with the septum and purged with argon for 1 min. The tube was charged with di-t-butylchlorophosphine (0.46 mL, 2.4 mmol) and additional THF (1 mL). The mixture was heated to 60° C. with stirring for 26 h. The mixture was cooled to room temperature and filtered, and the solids were washed with ether/hexanes (50 mL, 1/1 v/v). The organic solution was poured into a separatory funnel and washed with ammonium hydroxide solution (3×50 mL), and brine (50 mL). The organic phase was then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was recrystallized from hot methanol to afford 191 mg (26%) of 3 as a white, crystalline solid.
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
9 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
2
Quantity
618 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.46 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
283 mg
Type
catalyst
Reaction Step Four
Name
Yield
26%

Synthesis routes and methods II

Procedure details

An oven-dried Schlenk tube was cooled to room temperature under an argon purge, and was charged with magnesium turnings (54 mg, 2.2 mmol), THF (2 mL), and 1,2-dibromoethane (9 μL). The mixture was stirred at room temperature for 15 min, then a solution of 2 (618 mg, 2.0 mmol) in 1 mL THF was added dropwise. The mixture was stirred at rt for 1 h, then the septum was removed from the flask, and copper (I) chloride (283 mg, 2.1 mmol) was added. The tube was capped with the septum and purged with argon for 1 min. The tube was charged with di-t-butylchlorophosphine (0.46 mL, 2.4 mmol) and additional THF (1 mL). The mixture was heated to 60° C. with stirring for 26 h. The mixture was cooled to room temperature and filtered, and the solids were washed with ether/hexanes (50 mL, 1/1 v/v). The organic solution was poured into a separatory funnel and washed with ammonium hydroxide solution (3×50 mL), and brine (50 mL). The organic phase was then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was recrystallized from hot methanol to afford 191 mg (26%) of 3 as a white, crystalline solid.
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
9 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
618 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.46 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
283 mg
Type
catalyst
Reaction Step Four
Name
Yield
26%

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